
2-Ethyl-3-oxobutanal
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
141939-89-1 |
---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
2-ethyl-3-oxobutanal |
InChI |
InChI=1S/C6H10O2/c1-3-6(4-7)5(2)8/h4,6H,3H2,1-2H3 |
InChI Key |
RHVXPAFWOYITES-UHFFFAOYSA-N |
SMILES |
CCC(C=O)C(=O)C |
Canonical SMILES |
CCC(C=O)C(=O)C |
Synonyms |
Butanal, 2-ethyl-3-oxo- (9CI) |
Origin of Product |
United States |
Computational and Theoretical Investigations of 2-ethyl-3-oxobutanal
Quantum Chemical Characterization of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 2-Ethyl-3-oxobutanal. By solving approximations of the Schrödinger equation, these methods can determine the electronic structure, molecular geometries, and relative energies of reactants, intermediates, transition states, and products involved in its chemical transformations. High-level ab initio methods like Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) and composite methods such as Complete Basis Set (CBS-QB3) are often employed to achieve high accuracy in energetic predictions. polimi.itacs.org Density Functional Theory (DFT) methods, for instance, M06-2X, are also utilized for their balance of computational cost and accuracy, particularly for larger systems and for calculating geometries and vibrational frequencies. polimi.it
Potential Energy Surfaces (PES) are a cornerstone of theoretical chemistry, providing a comprehensive map of the energy of a chemical system as a function of its geometry. For this compound, mapping the PES is crucial for identifying all viable reaction pathways, including its formation and subsequent reactions.
One significant formation pathway for related dicarbonyls like 3-oxobutanal involves the oxidation of precursors such as n-butane. acs.orgnsf.gov This process often proceeds through the formation of hydroperoxy-substituted carbon-centered radicals (Q̇OOH). acs.orgnsf.govosti.gov For instance, theoretical studies on the oxidation of 2-methyloxetane, an intermediate in n-butane oxidation, show that ring-opening reactions of Q̇OOH radicals can lead to dicarbonyl species. acs.orgnsf.govosti.gov The KinBot algorithm, which automates the exploration of reaction pathways, has been used in conjunction with high-level calculations (CCSD(T)-F12/cc-pVDZ-F12) to compute these complex potential energy surfaces. nsf.govosti.govnih.gov
Another key formation route is through H-abstraction from a carbonyl-hydroperoxide precursor. For example, theoretical calculations have shown that H-abstraction from 2-acetyl-ethyl hydroperoxide leads to an intermediate radical that instantaneously decomposes to form an OH radical and 3-oxobutanal. polimi.it The PES for such reactions reveals that they are often highly exothermic. For example, the formation of 3-oxobutanal and an OH radical from a Q̇OOH intermediate derived from 2-methyloxetane is calculated to be approximately 80 kcal/mol exothermic relative to the initial radical and O₂ entrance channel. acs.org
The ozonolysis of unsaturated compounds is another critical formation pathway. Quantum chemical studies on isoprene ozonolysis predict that 3-oxobutanal is a major product, formed via the electrocyclization of a methyl vinyl carbonyl oxide intermediate to a dioxole, which then rearranges. acs.org The reaction barrier for this dioxole formation was calculated to be 13.9 kcal/mol at the CBS-QB3 level of theory. acs.org
Identifying the structures and energies of transition states (TS) and intermediates is paramount for understanding reaction kinetics and mechanisms. A transition state represents the highest energy point along a reaction coordinate, and its energy relative to the reactants (the barrier height) is a key determinant of the reaction rate.
In the ozonolysis of trans-2-pentenal, a related unsaturated aldehyde, a transition state (TS1) with a negative energy barrier was located for the initial formation of a primary ozonide intermediate (I1), which is highly exothermic (-88.95 kcal/mol). mdpi.com Subsequent decomposition pathways to form dicarbonyls and Criegee intermediates also have distinct transition states with calculated energy barriers. mdpi.com
For pathways involving Q̇OOH radicals, theoretical calculations predict the barrier heights for various isomerization and decomposition steps. For one stereoisomer of a 2-methyloxetanylperoxy radical, the barrier for ring-opening via C-O bond scission, a step leading toward the formation of 3-oxobutanal, is 27.6 kcal/mol. acs.org In the decomposition of acetyl-methyl-hydroperoxide, a model for carbonyl-hydroperoxide reactions, multiple transition states were identified, leading to products like the acetyl radical and a formaldehyde-OH radical complex, with barrier heights calculated at various levels of theory. polimi.it
Table 1: Calculated Barrier Heights for Reactions Related to Dicarbonyl Formation This table presents theoretical data for reactions analogous to those involving this compound, as direct data is limited.
Reaction / Pathway | Precursor/Intermediate | Theoretical Method | Calculated Barrier Height (kcal/mol) | Reference |
---|---|---|---|---|
Dioxole formation | Methyl vinyl carbonyl oxide | CBS-QB3 | 13.9 | acs.org |
Ring opening via C-O bond scission | QOOH13 from anti-ROO1 | CCSD(T)-F12/cc-pVDZ-F12 | 27.6 | acs.org |
Ring opening via C-C bond scission | R4 (2-(methyl)oxetane radical) | CCSD(T)-F12/cc-pVDZ-F12 | 15.2 | acs.org |
Ozonolysis Pathway 2 (TS2) | trans-2-pentenal + O₃ | M06-2X | 21.60 | mdpi.com |
Ozonolysis Pathway 3 (TS3) | trans-2-pentenal + O₃ | M06-2X | 23.42 | mdpi.com |
Potential Energy Surface Mapping for Reaction Pathways
Advanced Spectroscopic Property Predictions
Theoretical calculations are not only used for energetics but also for predicting spectroscopic properties. These predictions are vital for interpreting experimental data from techniques like mass spectrometry and infrared spectroscopy, helping to identify and quantify transient species like this compound in complex mixtures.
Photoionization Mass Spectrometry (PIMS), particularly when coupled with a tunable vacuum ultraviolet (VUV) light source from a synchrotron, is a powerful experimental technique for identifying reaction intermediates. rsc.orgrsc.org The interpretation of PIMS data relies heavily on knowledge of the photoionization cross-sections (PICS) and adiabatic ionization energies (AIE) of the species present.
Theoretical calculations are essential for obtaining this data, especially for reactive intermediates that cannot be isolated for reference measurements. acs.org For example, in the ozone-assisted oxidation of crotonaldehyde, a signal at m/z 118.026 was identified as 2-hydroperoxy-3-oxobutanal. rsc.orgrsc.orgchemrxiv.org This assignment was confirmed by comparing the experimental photoionization threshold of 9.50 ± 0.05 eV with the theoretically calculated AIE of 9.52 eV for the molecule. rsc.orgchemrxiv.org The calculated AIE for the isomeric 3-hydroperoxy-2-oxobutanal was 9.33 eV, which was inconsistent with the experimental observation, thus allowing for unambiguous isomer identification. rsc.orgrsc.org
Similarly, VUV absorption cross-sections have been measured for the related compound 2-oxobutanal, providing quantitative spectra that aid in the discovery and validation of chemical intermediates in combustion and atmospheric models. osti.gov These theoretical and experimental spectroscopic studies provide the necessary data to refine kinetic models by accurately quantifying key species in reaction networks. researchgate.net
Beyond photoionization, theoretical predictions of other spectroscopic properties, such as infrared (IR) spectra, are crucial for identifying key oxygenated intermediates. Hydroperoxyalkyl radicals (•QOOH) are critical precursors to dicarbonyls, and their direct detection provides insight into oxidation mechanisms. researchgate.net
IR action spectroscopy, guided by anharmonic frequency calculations, has been used to characterize the spectral features of a jet-cooled •QOOH radical. researchgate.net The calculations help assign observed vibrational transitions, including OH and CH stretches and combination bands, distinguishing the radical's signature from that of its stable precursor. researchgate.net In studies of the degradation of related carbonyls, Fourier Transform Infrared Spectroscopy (FTIR) is used to monitor the decay of reactants and the formation of products like acetone and formaldehyde. The combination of experimental spectroscopy and theoretical calculations provides a robust methodology for tracking the fate of oxygenated species in complex chemical systems.
Photoionization Cross-Section Calculations for Mechanistic Elucidation
Kinetic Modeling and Rate Constant Determination
To build predictive chemical models for processes like combustion, accurate reaction rate constants are required. Theoretical chemistry provides a powerful framework for calculating these rate constants from first principles.
Methodologies such as Canonical Variational Transition State Theory (CVT), often coupled with Small Curvature Tunneling (SCT) corrections, are used to compute rate coefficients over a range of temperatures. mdpi.com For reactions involving multiple steps and energized intermediates, RRKM/master equation simulations are employed to model the pressure and temperature dependence of the kinetics. acs.org
Theoretical calculations have been used to determine rate constants for H-abstraction reactions from carbonyl-hydroperoxides, which are a key source of dicarbonyl compounds like this compound. polimi.it These rate constants were evaluated using conventional transition state theory, with parameters derived from high-level CCSD(T) and CBS-QB3 calculations and tunneling corrections from the Eckart model. polimi.it Such theoretical determinations are vital for reaction channels where experimental data is lacking or for which estimation by analogy is unreliable. polimi.it
In the self-reaction of C₂H₅O₂ radicals, a process relevant to atmospheric and combustion chemistry, theoretical calculations at the CCSD(T)//B3LYP level were used to investigate reaction mechanisms and determine rate constants for various product channels. researchgate.net These theoretical kinetics studies, when validated against available experimental data, allow for the development of comprehensive and reliable chemical kinetic models that can accurately predict the behavior of complex reacting systems. polimi.itresearchgate.net
Master Equation Modeling for Unimolecular Reactions
Master equation modeling is a theoretical framework used to predict the pressure and temperature dependence of rate coefficients for elementary chemical reactions, particularly unimolecular reactions that involve energized intermediates. While direct master equation studies on this compound are not prominent in the literature, the methodology has been extensively applied to structurally related dicarbonyl species, such as 3-oxobutanal, which serves as a proxy for understanding its kinetic behavior. nsf.govnih.gov
Unimolecular decomposition pathways are critical in determining the stability and subsequent products of a molecule at elevated temperatures. For instance, studies on the oxidation of n-butane have identified 3-oxobutanal as a key intermediate. nih.govacs.org The formation of 3-oxobutanal can occur through various channels, including the H-abstraction from 2-acetyl-ethyl hydroperoxide, followed by the rapid decomposition of the resulting radical. polimi.it
Research on the oxidation of cyclic ethers like 2-methyloxetane, an intermediate in n-butane oxidation, has shown that its reaction pathways can lead to the formation of 3-oxobutanal. nsf.govacs.org In these studies, potential energy surfaces for the unimolecular reactions of various radical isomers are computed using high-level quantum chemistry methods. nih.gov Master equation modeling is then used to solve for the time evolution of the populations of reacting species and determine the phenomenological rate coefficients for different reaction channels. researchgate.net For example, the decomposition of the anti-2-methyloxetanyl-4-peroxy radical (anti-ROO1) was found to traverse a unique pathway to form 3-oxobutanal. acs.org
The inclusion of such pathways in kinetic models is essential for accurately predicting the decomposition rates of larger molecules and the formation yields of important intermediates. nih.gov These computational models highlight the competition between different unimolecular reaction channels, such as ring-opening, β-scission, and hydrogen shifts, which dictate the final product distribution. nih.govacs.org
Table 1: Key Unimolecular Reaction Insights from Related Compounds
Precursor/Related Compound | Key Finding | Significance | Citations |
2-Methyloxetane | The anti-ROO1 peroxy radical isomer has a unique unimolecular decomposition pathway leading to 3-oxobutanal. | Provides a specific formation route for a dicarbonyl compound structurally similar to this compound during combustion. | nsf.govacs.org |
3-Hydroperoxybutanal | Accurate modeling of its decomposition rates requires including formation pathways of 3-oxobutanal from other precursors like 2-methyloxetane. | Demonstrates the interconnectedness of reaction networks and the importance of comprehensive mechanisms in kinetic modeling. | nih.govacs.org |
2-Acetyl-ethyl-hydroperoxide | H-abstraction by OH radicals leads to an intermediate C4 radical that instantaneously decomposes to form 3-oxobutanal and an OH radical. | Identifies a radical-driven formation pathway for 3-oxobutanal at temperatures below 600 K. | polimi.it |
Computational Fluid Dynamics and Atmospheric Chemistry Modeling
Computational Fluid Dynamics (CFD) combined with atmospheric chemistry models are used to simulate the transport, dispersion, and chemical transformation of volatile organic compounds (VOCs) in the atmosphere. While specific CFD studies centered on this compound are scarce, the principles are well-established from research on other carbonyl compounds. These models are essential for assessing a compound's potential to contribute to the formation of secondary pollutants like ozone (O₃) and secondary organic aerosols (SOA). copernicus.org
The atmospheric fate of a compound like this compound is primarily governed by its reactions with key atmospheric oxidants: the hydroxyl radical (OH), the nitrate radical (NO₃), and ozone (O₃). mdpi.com Kinetic and mechanistic studies on similar carbonyls, such as 3,3-dimethylbutanal, provide insight into the likely degradation pathways. copernicus.org The reaction with OH radicals during the day is often the dominant loss process.
Atmospheric chemistry models incorporate comprehensive reaction mechanisms to predict the formation of products. For an α-dicarbonyl compound, H-abstraction by an OH radical can lead to the formation of peroxy radicals (RO₂). In the presence of nitrogen oxides (NOx), these RO₂ radicals can react to form alkoxy radicals (RO) and NO₂, or organic nitrates (RONO₂). copernicus.org The subsequent reactions of alkoxy radicals, including unimolecular decomposition or isomerization, determine the next generation of products, which can include smaller carbonyls and organic acids. copernicus.org
For example, the ozonolysis of unsaturated aldehydes is a significant atmospheric process. mdpi.com Studies on crotonaldehyde oxidation have identified the formation of ketohydroperoxides like 2-hydroperoxy-3-oxobutanal, which are isomers of oxidized 3-oxobutanal, through the isomerization of the primary ozonide. rsc.org This highlights the potential for complex, multi-step oxidation processes to form various oxygenated species in the atmosphere. Modeling these reaction networks is crucial for understanding air quality and climate impacts.
Table 2: Atmospheric Reaction Data for Related Carbonyl Compounds
Compound | Reactant | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) | Key Products | Citations |
3,3-Dimethylbutanal | Cl atom | (1.27 ± 0.08) × 10⁻¹⁰ | Acetone, Formaldehyde, 2,2-dimethylpropanal | copernicus.org |
3,3-Dimethylbutanone | OH radical | (1.26 ± 0.05) × 10⁻¹² | Acetone, Nitrated compounds (in presence of NO) | copernicus.org |
Trans-2-Pentenal | O₃ | (1.46 ± 0.17) × 10⁻¹⁸ | Glyoxal, Propanal, Acetaldehyde | mdpi.com |
Spectroscopic Techniques for Characterizing 2-ethyl-3-oxobutanal and Its Reactions
Mass Spectrometry-Based Analysis
Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio of ions, making it indispensable for the identification and quantification of molecules. In the context of 2-Ethyl-3-oxobutanal, both time-resolved photoionization mass spectrometry and gas chromatography-mass spectrometry have proven to be of significant value.
Time-Resolved Photoionization Mass Spectrometry (MPIMS) for Product Detection
Time-resolved multiplexed photoionization mass spectrometry (MPIMS) is a highly sensitive technique used to detect and identify transient species and stable products in chemical reactions in real-time. acs.org This method is particularly useful for studying the complex reaction dynamics involving this compound.
In studies of the Cl-initiated oxidation of 2-methyloxetane, a precursor that can lead to the formation of this compound among other products, MPIMS has been instrumental. acs.orgnsf.gov These experiments, often conducted under pseudo-first-order conditions, allow for the detailed examination of reaction pathways. acs.orgnsf.govacs.org For instance, in the oxidation of 2-methyloxetane, MPIMS has been used to detect a range of products, providing insights into the unimolecular and bimolecular reactions of the initial radicals formed. acs.orgnsf.govacs.org
The technique involves photoionization of the molecules in the reaction mixture, typically using tunable synchrotron radiation, followed by mass analysis of the resulting ions. nsf.gov By scanning the photoionization energy, researchers can generate photoionization spectra for different masses, which helps in isomer-specific identification of the products. acs.orgacs.org For example, in the study of 2-methyloxetane oxidation, MPIMS detected dicarbonyl species like 3-oxobutanal, which serves as a proxy for understanding the reaction rates of related ketohydroperoxides. acs.orgnsf.gov
Table 1: Key Parameters in MPIMS Experiments for Studying Reactions Related to this compound Precursors
Parameter | Value/Description | Reference |
---|---|---|
Pressure | 6 Torr | acs.orgnsf.gov |
Temperature Range | 650 K and 800 K | acs.orgnsf.gov |
Photoionization Energy Range | 8.5 eV to 11.0 eV | acs.orgnsf.gov |
Ionization Source | Quasi-continuous photons from tunable synchrotron radiation | nsf.gov |
GC-MS for Identification of Reaction Products
Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the identification and quantification of volatile and semi-volatile organic compounds in complex mixtures. lookchem.comd-nb.info
In the context of reactions that may produce or involve this compound, GC-MS is crucial for product analysis. lookchem.com For example, in studies of the Maillard reaction, a complex series of reactions between amino acids and reducing sugars, GC-MS has been used to identify various volatile products. imreblank.ch While 2-hydroxy-3-oxobutanal was tentatively identified in some studies, its direct detection can be challenging. imreblank.ch
The methodology typically involves separating the components of a mixture in a gas chromatograph, where they are vaporized and passed through a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound. In the investigation of methyl ethyl ketone (MEK) oxidation, GC-MS was used to monitor the decay of the precursor and identify major oxidation products like 2,3-butanedione and hydroxyacetone. d-nb.info
Table 2: GC-MS Operating Conditions for Analysis of Related Carbonyl Compounds
Parameter | Condition | Reference |
---|---|---|
GC System | Agilent 6890 series | d-nb.info |
Mass Spectrometer | Agilent 5973 Network mass selective detector | d-nb.info |
Column | HP-5MS UI (30 m × 0.25 mm × 0.25 µm) | d-nb.info |
Inlet Temperature | 250 °C (splitless mode) | d-nb.info |
Infrared Spectroscopy for Mechanistic Insights
Infrared (IR) spectroscopy is a technique based on the absorption of infrared radiation by molecules, which causes vibrations of their chemical bonds. It is a powerful tool for identifying functional groups and monitoring the progress of chemical reactions.
In-Situ FTIR Spectroscopy for Monitoring Reactants and Products
In-situ Fourier Transform Infrared (FTIR) spectroscopy allows for the real-time monitoring of reactants and products in a chemical reaction without disturbing the system. This technique is particularly valuable for studying the mechanisms of atmospheric and combustion reactions. researchgate.netmdpi.com
In studies of the atmospheric oxidation of unsaturated ketones, long-path FTIR spectroscopy has been employed to investigate the kinetics and mechanisms of their reactions with OH radicals. researchgate.net By monitoring the changes in the IR spectra over time, researchers can identify and quantify the formation of products. For instance, in the ozonolysis of trans-2-pentenal, in-situ FTIR spectroscopy was used to analyze the concentrations of both the reactant and the resulting products, such as glyoxal and propanal. mdpi.com Spectra are typically recorded over a wide spectral range (e.g., 4000–700 cm⁻¹) with a specific resolution (e.g., 1 cm⁻¹). researchgate.netmdpi.com
Vacuum-Ultraviolet Absorption Spectroscopy
Vacuum-ultraviolet (VUV) absorption spectroscopy measures the absorption of light in the VUV region of the electromagnetic spectrum, typically between 100 and 200 nm. researchgate.netosti.gov This technique provides information about the electronic transitions in molecules and is particularly useful for identifying and quantifying isomers. researchgate.netosti.gov
Absorption cross-sections for a wide range of four-carbon species, including 2-oxobutanal (a structural isomer of this compound), have been measured using VUV absorption spectroscopy. researchgate.netosti.govresearchgate.net These measurements, conducted over a photon energy range of 5.17–9.92 eV, provide fundamental data for understanding the chemical physics of these molecules, including vibrational band structures and Rydberg transitions. researchgate.netosti.gov The quantitative spectra obtained from these studies are crucial for improving the accuracy of computational models for low-temperature combustion and atmospheric chemistry. researchgate.netosti.gov For most species, the uncertainty in the absorption cross-section is reported to be within 5%, although for 2-oxobutanal, a higher uncertainty of 10% was reported. researchgate.netosti.gov
Table 3: VUV Absorption Spectroscopy Experimental Details for C4 Species
Parameter | Value/Description | Reference |
---|---|---|
Photon Energy Range | 5.17 – 9.92 eV | researchgate.netosti.gov |
Technique | Differential absorption spectroscopy | researchgate.netosti.gov |
Reported Uncertainty (for 2-oxobutanal) | 10% | researchgate.netosti.gov |
Applications in Advanced Organic Synthesis and Materials Science
2-Ethyl-3-oxobutanal as a Building Block for Complex Molecules
The strategic placement of two distinct carbonyl functionalities within this compound makes it an ideal starting material for the synthesis of complex organic molecules. The differential reactivity of the aldehyde and ketone groups, combined with the acidity of the α-hydrogen, allows for sequential and controlled chemical modifications.
Synthesis of Functionalized Heterocyclic Compounds
The 1,3-dicarbonyl motif is a classic precursor for the synthesis of a wide variety of heterocyclic compounds through condensation reactions with dinucleophilic reagents. Although direct literature on this compound is specialized, its reactivity can be understood through the extensive chemistry of its close analog, ethyl acetoacetate (EAA). These reactions are fundamental in medicinal chemistry and materials science for generating libraries of novel compounds.
Key examples of heterocyclic syntheses achievable with β-dicarbonyl compounds like this compound include:
Pyridine Derivatives: In the Hantzsch pyridine synthesis, two equivalents of a β-ketoester (or β-ketoaldehyde), an aldehyde, and ammonia (or ammonium acetate) condense to form a 1,4-dihydropyridine, which can be subsequently oxidized to the corresponding pyridine. jsynthchem.com The use of this compound would lead to highly substituted pyridine rings.
Pyrimidine Derivatives: Reaction with urea or thiourea provides a direct route to pyrimidine scaffolds, which are core structures in many biologically active molecules, including nucleic acids. For instance, the reaction of ethyl acetoacetate with urea yields 4-methyluracil. wordpress.com
Pyrazole and Pyrindine Derivatives: Condensation with hydrazine derivatives can yield pyrazoles, while reactions with cyclic ketones using reagents like ammonium acetate can produce fused ring systems such as tetrahydroquinolines and dihydropyrindines. oup.comsifisheriessciences.com
Reactant(s) | Heterocyclic Product Type | General Method | Reference |
---|---|---|---|
Aromatic Aldehyde, Ammonium Acetate | 1,4-Dihydropyridine | Hantzsch Condensation | jsynthchem.com |
Urea | Pyrimidinone (Uracil analog) | Condensation | wordpress.com |
Hydrazine Hydrate | Pyrazole | Cyclocondensation | sifisheriessciences.com |
Cyclic Ketones, Ammonium Acetate | Tetrahydroquinoline / Dihydropyrindine | Cyclization | oup.com |
Role as an Intermediate in Multi-Step Organic Transformations
This compound is a valuable intermediate in multi-step synthesis due to the synthetic versatility of its active methylene group (the CH group situated between the two carbonyls). The hydrogen on this carbon is acidic and can be easily removed by a base to form a stabilized enolate. This enolate is a potent nucleophile, enabling the formation of new carbon-carbon bonds, a cornerstone of organic synthesis.
The classic acetoacetic ester synthesis provides a framework for its application. brainly.comshivajicollege.ac.in This sequence typically involves:
Deprotonation: Treatment with a base (e.g., sodium ethoxide) to form the nucleophilic enolate.
Alkylation: Reaction of the enolate with an alkyl halide in a nucleophilic substitution reaction to add a new alkyl group.
Hydrolysis and Decarboxylation: Subsequent hydrolysis under acidic or basic conditions, followed by heating, can cleave one of the carbonyl groups to yield a more complex ketone.
For more sophisticated syntheses, one of the carbonyl groups can be selectively protected. For example, the aldehyde can be converted into an acetal, which is stable under basic conditions. This allows the ketone functionality to be manipulated independently, for instance, by reaction with a Grignard reagent. qut.edu.au Subsequent deprotection of the acetal regenerates the aldehyde, providing a pathway to highly functionalized acyclic molecules. qut.edu.auontosight.ai This role as a protected keto-aldehyde makes it a key intermediate for building complex carbon skeletons. qut.edu.au
Catalytic Transformations Involving this compound
Catalysis offers pathways to selectively transform this compound with high efficiency and under milder conditions, which is crucial for sustainable chemical processes. Both heterogeneous and homogeneous catalysis can be employed to target different parts of the molecule for functionalization.
Heterogeneous Catalysis in Oxidation Processes
Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase), are advantageous for their ease of separation and recycling. mdpi.com For this compound, heterogeneous catalysis is particularly relevant for selective oxidation reactions.
The primary targets for oxidation are the aldehyde group and the α-carbon.
Oxidation of the Aldehyde: The aldehyde functionality can be selectively oxidized to a carboxylic acid. Nanoparticulate metal oxides, such as nickel oxide hydroxide, have been shown to be effective heterogeneous catalysts for oxidizing aldehydes to carboxylic acids using a simple oxidant like commercial bleach. nih.gov This transformation would convert this compound into 2-ethyl-3-oxobutanoic acid, another valuable synthetic intermediate.
Oxidation of the α-Carbon: The carbon atom between the two carbonyl groups can also be oxidized. Cerium(III) chloride has been used as a catalyst for the α-hydroxylation of β-dicarbonyl compounds using molecular oxygen as the ultimate oxidant. researchgate.net This would introduce a hydroxyl group at the C2 position, leading to 2-ethyl-2-hydroxy-3-oxobutanal.
Target Site | Product Type | Catalyst System Example | Reference |
---|---|---|---|
Aldehyde (C1) | Carboxylic Acid | Nickel Oxide Hydroxide / Sodium Hypochlorite | nih.gov |
α-Carbon (C2) | α-Hydroxy-β-ketoaldehyde | CeCl₃·7H₂O / O₂ | researchgate.net |
Homogeneous Catalysis for Selective Functionalization
Homogeneous catalysts operate in the same phase as the reactants and often provide high selectivity and activity under mild conditions. For a molecule like this compound, homogeneous catalysis enables precise functionalization.
α-Functionalization: The active methylene proton can be targeted for various transformations. Copper(II) complexes, acting as homogeneous catalysts, can facilitate the α-peroxidation of β-dicarbonyl compounds using tert-butyl hydroperoxide (TBHP). beilstein-journals.org This introduces a peroxide group at the C2 position.
Enamine/Enolate Chemistry: Metal acetylacetonate complexes, such as those of nickel(II), can catalyze C-C bond-forming reactions. For example, the reaction between β-dicarbonyl compounds and acyl cyanides is catalyzed by [Ni(acac)₂] to yield β-enamino diketones. rsc.org
Alkene Functionalization: If this compound is first modified to contain a pendant alkene, palladium(II) catalysts can be used for intramolecular hydroalkylation, where the enolic C-H bond adds across the double bond to form a new carbocyclic ring. nih.gov
Reductive Coupling: A hybrid single-atom iridium catalyst has been shown to perform reductive cross-coupling between N-heteroarenes and 1,2-dicarbonyl compounds. polimi.it This type of advanced catalysis could potentially be applied to this compound for the direct synthesis of complex amino ketones or esters.
Table of Compounds
Compound Name |
---|
This compound |
Ethyl acetoacetate (EAA) |
1,4-Dihydropyridine |
Pyridine |
Urea |
Thiourea |
4-Methyluracil |
Pyrimidine |
Hydrazine |
Pyrazole |
Tetrahydroquinoline |
Dihydropyrindine |
Sodium ethoxide |
Grignard reagent |
Acetal |
Nickel oxide hydroxide |
2-Ethyl-3-oxobutanoic acid |
Cerium(III) chloride |
2-Ethyl-2-hydroxy-3-oxobutanal |
tert-Butyl hydroperoxide (TBHP) |
Nickel(II) acetylacetonate ([Ni(acac)₂]) |
Acyl cyanide |
β-Enamino diketone |
Environmental Transformation and Atmospheric Chemistry of Oxo-aldehydes
Atmospheric Degradation Mechanisms of 2-Ethyl-3-oxobutanal Analogs
The atmospheric lifetime and degradation pathways of oxo-aldehydes like this compound are primarily controlled by their reactions with key atmospheric oxidants. The presence of both an aldehyde and a ketone functional group, as well as a saturated alkyl chain, offers multiple sites for oxidative attack.
During the daytime, the dominant loss process for aldehydes is their reaction with the hydroxyl (OH) radical and, to a lesser extent, photolysis copernicus.org. At night, reactions with the nitrate radical (NO₃) can become significant, while reactions with chlorine (Cl) atoms can be important in marine or polluted coastal environments acs.org.
The reaction with OH radicals typically proceeds via hydrogen abstraction. For an analog like this compound, this can occur at the labile aldehydic C-H bond or from the C-H bonds on the ethyl group. Abstraction of the aldehydic hydrogen is often a major pathway for simple aldehydes copernicus.org. Studies on other aldehydes show that the rate coefficients for reactions with OH and Cl atoms tend to increase with the size of the alkyl chain rsc.org. For instance, the rate coefficient for the reaction of ethyl acetate with Cl atoms is significantly larger than that for methyl acetate rsc.org.
Table 1: Gas-Phase Reaction Rate Coefficients for Analogs of this compound with Atmospheric Oxidants at ~298 K This table presents kinetic data for compounds structurally related to this compound to illustrate typical reactivity.
Compound | Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference(s) |
---|---|---|---|
Butyraldehyde | OH | 1.96 x 10⁻¹¹ | rsc.org |
Butyraldehyde | Cl | 1.20 x 10⁻¹⁰ | rsc.org |
Methyl Ethyl Ketone | OH | 1.20 x 10⁻¹³ | researchgate.net |
Methyl Ethyl Ketone | Cl | 3.60 x 10⁻¹² | researchgate.net |
Hexanal | OH | 3.30 x 10⁻¹¹ | copernicus.org |
Amyl Acetate | OH | ~6.18 x 10⁻¹² | rsc.org |
Amyl Acetate | Cl | 1.35 x 10⁻¹⁰ | rsc.org |
(E)-2-Heptenal | O₃ | 3.50 x 10⁻¹⁸ |
Note: The reactivity of this compound would be influenced by both the aldehyde and ketone functionalities.
The oxidation of oxo-aldehydes initiates a cascade of reactions that produce a variety of other oxygenated volatile organic compounds (OVOCs). Following the initial H-abstraction by an oxidant like the OH radical, a peroxy radical (RO₂) is formed upon the addition of molecular oxygen (O₂) researchgate.net. The fate of this RO₂ radical is crucial and can lead to different product distributions depending on ambient conditions, particularly the concentration of nitrogen oxides (NOx).
Under high-NOx conditions, RO₂ radicals primarily react with nitric oxide (NO) to form alkoxy radicals (RO) and nitrogen dioxide (NO₂). The alkoxy radical can then decompose or isomerize, often leading to smaller, more fragmented OVOCs like smaller aldehydes and ketones .
Under low-NOx conditions, characteristic of more pristine environments, the RO₂ radical can undergo alternative reactions. These include self-reaction (RO₂ + RO₂), reaction with the hydroperoxyl radical (HO₂), or unimolecular isomerization (autoxidation) copernicus.orgnih.gov. Autoxidation, which involves intramolecular H-shift reactions, is particularly important for larger aldehydes as it can lead to the formation of highly oxygenated organic molecules (HOMs) without fragmentation copernicus.org. For example, studies on hexanal oxidation have shown that autoxidation pathways contribute significantly to the formation of products with multiple oxygen atoms (up to 7), which are key precursors for secondary aerosols copernicus.org. The degradation of larger aldehydes is known to produce smaller aldehydes, such as formaldehyde and acetaldehyde, as secondary pollutants rsc.orgrsc.org.
Reactions with Atmospheric Oxidants (OH Radicals, Cl Atoms, Ozone)
Formation of Secondary Organic Aerosol (SOA) Precursors
A significant consequence of the atmospheric oxidation of oxo-aldehydes is the formation of products with sufficiently low volatility to partition from the gas phase to the particle phase, creating secondary organic aerosol (SOA).
The formation of SOA is a key process linking VOC emissions to air quality and climate impacts d-nb.infocopernicus.org. Oxidation products of aldehydes, especially the highly oxygenated and low-volatility compounds formed via autoxidation pathways, are efficient SOA precursors copernicus.orgresearchgate.net. Research on hexanal has demonstrated that its oxidation can rapidly form HOMs and accretion products (dimers) that contribute to new particle formation and growth copernicus.org.
The functionality of the parent molecule plays a role in SOA yields. For example, in the oxidation of C10 species, the presence of an alcohol group led to higher SOA yields than an alkane, while a ketone functionality resulted in lower yields under low-NOx conditions acs.org. The gas-phase oxidation of unsaturated aldehydes has also been identified as a source of SOA . The degradation of oxo-aldehydes can also lead to the formation of dicarbonyl compounds, which are known to contribute to aqueous-phase SOA formation in clouds and aerosols acs.org.
Atmospheric chemical transport models are essential tools for predicting the formation and impacts of SOA. These models simulate the complex series of reactions that transform VOCs into low-volatility products researchgate.net. Historically, models relied on equilibrium partitioning to describe the transfer of semi-volatile products to the aerosol phase researchgate.net.
However, recent advances have highlighted the importance of non-equilibrium processes. Modern models are increasingly incorporating detailed chemical mechanisms that include autoxidation pathways leading to extremely low-volatility organic compounds (ELVOCs) and accretion reactions (e.g., dimer formation) in both the gas and particle phases d-nb.inforesearchgate.net. For instance, the Community Regional Atmospheric Chemistry Multiphase Mechanism (CRACMM) includes autoxidation for several classes of VOCs and considers the formation of SOA from a wider range of intermediate volatility and oxygenated species d-nb.info. These models aim to provide a more accurate representation of SOA formation by capturing the kinetically-determined, often irreversible, uptake of low-volatility species onto existing particles pnas.org.
Contribution of Oxo-Aldehyde Degradation to Aerosol Formation
Role in Tropospheric Chemical Processes
Oxo-aldehydes and their degradation products play a multifaceted role in the chemistry of the troposphere. Their reactions can significantly alter the concentrations of key species that control the atmosphere's self-cleaning capacity and the production of pollutants like ozone.
The oxidation of aldehydes is a crucial element of tropospheric radical chemistry. The photolysis of aldehydes and the subsequent reactions of their oxidation products can act as a significant source of HOx (OH + HO₂) radicals copernicus.orgnih.gov. Recent studies suggest that the autoxidation of peroxy radicals derived from higher aldehydes can lead to the formation of hydroperoxyl-carbonyl compounds that photolyze rapidly to generate OH, potentially explaining missing OH sources in certain environments nih.gov.
Furthermore, the degradation of aldehydes in the presence of NOx is a key contributor to the photochemical production of tropospheric ozone, a major component of smog rsc.orgmdpi.com. The oxidation of an aldehyde molecule produces peroxy radicals which, in the presence of NOx, lead to the formation of ozone rsc.org. The influence of OVOCs on atmospheric oxidation capacity can be substantial, with studies showing they can enhance O₃ formation by 30-70% in some regions acs.org. The reaction of aldehydes with chlorine atoms also impacts tropospheric chemistry by competing with ozone-depleting catalytic cycles involving halogens acs.org.
Influence on Tropospheric Ozone Formation
The atmospheric degradation of this compound, like other oxygenated volatile organic compounds (OVOCs), plays a significant role in tropospheric chemistry, particularly in the formation of ground-level ozone (O₃). While direct experimental data on the ozone formation potential of this compound is not extensively available, its influence can be inferred from the established chemistry of similar dicarbonyl and aldehydic compounds. The primary pathways for its atmospheric removal are expected to be photolysis and reaction with hydroxyl (OH) radicals, especially during daylight hours.
The degradation process is critical for ozone formation. In the presence of sunlight, these reactions contribute to the production of peroxy radicals (HO₂ and RO₂). These radicals are key intermediates in the catalytic cycle that oxidizes nitric oxide (NO) to nitrogen dioxide (NO₂). The subsequent photolysis of NO₂ is the main anthropogenic pathway for producing the atomic oxygen necessary for ozone formation.
Reaction Pathways:
Reaction with OH radicals: The hydroxyl radical likely abstracts the weakly-bound aldehydic hydrogen atom from this compound. This initiates a sequence of reactions, forming an acyl peroxy radical which, in a high-NOx environment, leads to the formation of NO₂ and other radical species that continue the ozone production cycle. Studies on similar carbonyls, such as 3,3-dimethylbutanal, confirm their contribution to tropospheric ozone, with calculated Photochemical Ozone Creation Potential (POCP) values ranging from 15 to 69, depending on environmental conditions. copernicus.orgcopernicus.org
Photolysis: Like other carbonyl compounds, this compound is expected to absorb ultraviolet radiation in the troposphere, leading to the cleavage of its chemical bonds. This process can generate radical products that fuel ozone formation. For analogous α-dicarbonyls like glyoxal and methylglyoxal, photolysis is a significant atmospheric sink and a source of radicals.
The atmospheric degradation of this compound ultimately produces a variety of smaller, oxygenated products and radicals. The efficiency of ozone generation depends on the specific products formed and the concentration of NOx in the atmosphere. The degradation of analogous compounds like ethyl vinyl ketone has been shown to yield products such as 2-oxobutanal and formaldehyde, which are themselves photochemically active. rsc.orgcopernicus.org
Table 1: Expected Atmospheric Reactions and Products of this compound Leading to Ozone Formation
Reaction Pathway | Reactants | Primary Products/Intermediates | Significance for Ozone Formation |
---|---|---|---|
OH Radical Reaction | This compound + OH | Acyl Peroxy Radicals (RC(O)O₂), Ethyl Radical, Acetyl Radical | Generates peroxy radicals that oxidize NO to NO₂, directly driving O₃ production. |
Photolysis (UV Radiation) | This compound + hν | Ethyl Radical, Acetyl Radical, CO, other radical fragments | Provides a direct source of radicals that initiate and propagate the O₃ formation cycle. |
Integration into Atmospheric Chemical Mechanisms
Atmospheric chemical mechanisms are sophisticated computer models that simulate the complex reactions occurring in the atmosphere. The Master Chemical Mechanism (MCM) is one of the most detailed, near-explicit mechanisms, describing the tropospheric degradation of numerous volatile organic compounds (VOCs). mdpi.comdefra.gov.uk While a specific, pre-compiled degradation scheme for this compound may not be individually listed in all public versions of the MCM, its chemistry can be represented using the model's systematic protocols.
The MCM constructs degradation schemes based on a compound's functional groups and structure-activity relationships (SARs). For this compound, the mechanism would be built by considering its two key functional groups: the aldehyde and the ketone.
Representation in Models:
OH Reaction: The model would assign a rate coefficient for the reaction with OH radicals, primarily based on the abstraction of the aldehydic hydrogen, as this is the most reactive site. The resulting acyl radical would then react with O₂ to form an acyl peroxy radical.
Photolysis: Photolysis rates (J-values) would be estimated based on the UV absorption cross-sections of analogous α-dicarbonyl compounds. The model would define the specific bond-breaking pathways and the resulting product radicals.
Product Cascades: The degradation of this compound initiates a cascade of subsequent reactions. The model tracks the formation of first-generation products (e.g., smaller aldehydes, ketones, and peroxy radicals) and their subsequent reactions, thereby simulating the full impact on atmospheric composition, including ozone and secondary organic aerosol (SOA) formation. For example, the oxidation of related compounds like 2,2-dimethylbutane is known to produce ketones that are tracked within the MCM. copernicus.orgcopernicus.org
The integration of such detailed chemistry is crucial for accurately predicting the impact of specific VOCs on air quality.
Table 2: Plausible MCM-Style Degradation Scheme for this compound
Initial Reaction | Generated Radical Intermediate | Subsequent Reactions in High NOx | Resulting Stable Products in Mechanism |
---|---|---|---|
C₂H₅CH(CHO)C(O)CH₃ + OH | C₂H₅CH(C(O)O₂)C(O)CH₃ (Acyl Peroxy Radical) | Radical + NO → Radical' + NO₂ | Peroxyacetyl nitrate (PAN), Acetaldehyde, Propanal, CO₂ |
C₂H₅CH(CHO)C(O)CH₃ + hν | C₂H₅ĊHCHO + Ċ(O)CH₃ (Acyl and Alkyl Radicals) | Radicals + O₂ → Peroxy Radicals; Peroxy Radicals + NO → NO₂ | Acetaldehyde, Formaldehyde, other smaller carbonyls |
Biological Interactions and Chemical Biology of Oxo-aldehyde Scaffolds Non-human, Non-toxicological
Involvement in Metabolic Pathways and Synthetic Biology Applications
The direct involvement of 2-ethyl-3-oxobutanal in specific non-human, non-toxicological metabolic pathways is not extensively documented in publicly available scientific literature. However, the broader class of α-dicarbonyl and β-dicarbonyl compounds, to which this compound belongs, are known intermediates in various metabolic and synthetic biological processes.
Research into related compounds suggests potential roles for oxo-aldehydes in microbial metabolism and engineered biosynthetic pathways. For instance, the structurally similar compound 2-oxobutanal (also known as ethylglyoxal) is involved in the metabolism of several amino acids. In the context of synthetic biology, engineered microorganisms have been developed to produce valuable chemicals through pathways involving related oxo-aldehydes. For example, pathways have been designed for the biosynthesis of 2-butanol and 1,3-butanediol, which utilize intermediates such as 3-oxobutyraldehyde . google.com While not directly implicating this compound, these examples highlight the potential for this class of molecules to serve as substrates or intermediates in engineered or natural biological systems.
The reactivity of the aldehyde and ketone functional groups in this compound suggests it could be a substrate for various enzymes, such as dehydrogenases and reductases, that are common in microbial metabolic pathways. However, specific enzymatic conversions of this compound in non-human, non-toxicological contexts are not well-characterized.
Chemical Reactions in Food Chemistry
Formation of Dicarbonyl Compounds in Maillard Reactions
This compound is a dicarbonyl compound that can be formed during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during the heating of food. This reaction is responsible for the development of color, flavor, and aroma in a wide variety of cooked foods.
The formation of dicarbonyl compounds is a key step in the Maillard reaction cascade. While the direct pathway to this compound is not explicitly detailed, the formation of its structural analog, 2-oxobutanal , is known to occur. acs.org This compound, along with other dicarbonyls like 2,3-pentanedione and 3,4-hexanedione, can serve as a precursor for the formation of various flavor compounds. reading.ac.uk Specifically, these dicarbonyls are important for the generation of ethyl-substituted pyrazines, which contribute to the desirable roasty and nutty flavors in foods like roasted peanuts and coffee. reading.ac.uknih.gov
The formation of these pyrazines involves the reaction of the dicarbonyl compound with amino acids. For example, the interaction of 2-oxobutanal with the amino acid proline can lead to the formation of 2-propionyl-1-pyrroline, a potent roast-smelling odorant. acs.org The ethyl group in ethyl-substituted pyrazines is thought to originate from dicarbonyl precursors like 2-oxobutanal. reading.ac.uk
The table below summarizes some key dicarbonyl compounds involved in the Maillard reaction and their contribution to flavor formation.
Dicarbonyl Compound | Role in Maillard Reaction | Resulting Flavor Compounds |
2-Oxobutanal | Precursor to ethyl-substituted pyrazines | 2-Ethyl-3,5-dimethylpyrazine, 2-ethyl-5-methylpyrazine |
2,3-Butanedione | Precursor to pyrazines | 2,3-Dimethylpyrazine |
2,3-Pentanedione | Precursor to ethyl-substituted pyrazines | 2-Ethyl-3,5-dimethylpyrazine |
Glyoxal | General Maillard intermediate | Various heterocyclic compounds |
Methylglyoxal | General Maillard intermediate | Various heterocyclic compounds |
β-Dicarbonyl Cleavage Pathways in Biological Systems
The β-dicarbonyl cleavage is a significant degradation pathway for dicarbonyl compounds in various chemical and biological systems. This type of cleavage involves the breaking of a carbon-carbon bond adjacent to the two carbonyl groups. While specific studies on the β-dicarbonyl cleavage of this compound are limited, the general mechanisms have been studied for related compounds. acs.orgimreblank.ch
In biological systems, particularly in the context of the Maillard reaction, the cleavage of dicarbonyl intermediates contributes to the formation of smaller, often volatile, flavor compounds. There are several proposed mechanisms for dicarbonyl decomposition, including hydrolytic α-dicarbonyl cleavage, oxidative α-dicarbonyl cleavage, and hydrolytic β-dicarbonyl cleavage. acs.org The hydrolytic β-dicarbonyl cleavage is considered a major pathway for the formation of organic acids from dicarbonyl precursors. imreblank.ch
For example, the hydrolytic β-dicarbonyl cleavage of 1-deoxy-2,4-hexodiuloses is a major pathway for the formation of acetic acid. acs.org Although not a direct example of this compound cleavage, this illustrates the importance of this reaction type in the degradation of larger dicarbonyl structures into smaller molecules. The specific products of the β-dicarbonyl cleavage of this compound would depend on the precise cleavage site and the reaction conditions.
The table below outlines the major cleavage pathways for dicarbonyl compounds.
Cleavage Pathway | Description |
Retro-aldol Fragmentation | Reversal of the aldol condensation, breaking a C-C bond. |
Hydrolytic α-Dicarbonyl Cleavage | Cleavage of the C-C bond between the two carbonyl groups, involving water. |
Oxidative α-Dicarbonyl Cleavage | Cleavage of the C-C bond between the two carbonyl groups, involving an oxidizing agent. |
Hydrolytic β-Dicarbonyl Cleavage | Cleavage of a C-C bond adjacent to the dicarbonyl moiety, involving water. |
Amine-induced β-Dicarbonyl Cleavage | Cleavage of a C-C bond adjacent to the dicarbonyl moiety, initiated by an amine. |
Q & A
Q. What are the recommended synthetic routes for preparing 2-ethyl-3-oxobutanal and its derivatives?
The synthesis of this compound derivatives typically involves condensation reactions using acetyl acetate or substituted acetonitriles. For example:
- Knoevenagel condensation : Ethyl acetoacetate reacts with aldehydes (e.g., acetaldehyde) under basic conditions (e.g., NaBH₄ in ethanol) to form α,β-unsaturated ketones .
- Multicomponent reactions : Substituted benzoyl acetates (e.g., ethyl 3-(2-chlorophenyl)-3-oxopropanoate) can be synthesized via halogenated intermediates, with yields optimized by controlling temperature and solvent polarity .
- Stepwise functionalization : Ethyl 2-hydroxy-2-methyl-3-oxobutanoate is prepared using isotopic labeling (e.g., ¹³C) for metabolic studies .
Key considerations : Monitor reaction progress via TLC or GC-MS, and purify products via recrystallization or column chromatography. Low yields (e.g., 40–58% in aryl-substituted derivatives) may arise from steric hindrance or competing side reactions .
Q. How can researchers characterize the purity and structural identity of this compound derivatives?
- Spectral analysis :
- Chromatography : Use HPLC with UV detection (λ = 254 nm) for purity assessment. Retention indices for oxo compounds can be predicted via quantitative structure-property relationship (QSPR) models .
- X-ray crystallography : Resolve stereochemical ambiguities, as demonstrated for ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate .
Q. What are the key stability considerations for handling this compound in laboratory settings?
- Moisture sensitivity : The α-ketoaldehyde group is prone to hydration, forming geminal diols. Store derivatives under anhydrous conditions (e.g., molecular sieves) .
- Thermal stability : Avoid prolonged heating above 60°C to prevent decomposition. Use inert atmospheres (N₂/Ar) during reflux .
- Light sensitivity : Protect photosensitive derivatives (e.g., halogenated analogs) by storing in amber glassware .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic addition reactions?
- DFT studies : Calculate frontier molecular orbitals (FMOs) to predict electrophilic sites. For example, the keto group at C3 is more reactive than the ethyl-substituted C2 due to lower LUMO energy .
- Solvent effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) to enhance enolate formation .
- Transition state analysis : Identify steric barriers in substituted derivatives (e.g., 2,3-dichlorophenyl groups) using Gaussian or ORCA software .
Q. What strategies can resolve contradictions in biological activity data for this compound analogs?
- Structure-activity relationship (SAR) studies : Compare bioactivity across derivatives with systematic substitutions. For example:
- Antimicrobial activity : Ethyl (Z)-2-(amino(furan-2-yl)methylene)-3-oxobutanoate shows higher efficacy (76% yield) due to furan’s electron-rich aromatic system .
- Cytotoxicity : Halogenated derivatives (e.g., 3-chlorophenyl analogs) may exhibit conflicting results due to variable cell permeability .
- Dose-response validation : Replicate assays using standardized protocols (e.g., MIC for antimicrobial tests) and control for solvent interference (e.g., DMSO cytotoxicity) .
Q. How can researchers optimize enantioselective synthesis of this compound derivatives?
- Chiral catalysts : Use Evans’ oxazaborolidines or Jacobsen’s thiourea catalysts for asymmetric aldol reactions .
- Dynamic kinetic resolution : Employ enzymes (e.g., lipases) to resolve racemic mixtures under mild conditions .
- Circular dichroism (CD) : Monitor enantiomeric excess (ee) during synthesis, targeting >90% ee for pharmacologically active compounds .
Q. What analytical challenges arise in quantifying trace impurities in this compound samples?
- Matrix interference : Use tandem mass spectrometry (LC-MS/MS) to distinguish impurities from degradation products (e.g., ethyl 2-formyl-3-oxopropanoate) .
- Limit of detection (LOD) : Achieve sub-ppm sensitivity via isotope dilution assays (e.g., ¹³C-labeled internal standards) .
- Regulatory compliance : Align with ICH Q3 guidelines for residual solvents (e.g., ethyl acetate ≤ 5000 ppm) .
Q. How can metabolic pathways of this compound be studied in vitro?
- Isotope tracing : Incubate ¹³C-labeled derivatives with liver microsomes and track metabolites via NMR or high-resolution MS .
- Enzyme inhibition assays : Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
- Reactive intermediate detection : Identify α,β-unsaturated ketone adducts with glutathione using LC-MS .
Q. Data Presentation Guidelines
- Tables : Include yields, spectral data (e.g., δ values), and statistical significance (p < 0.05).
- Figures : Use reaction schemes with annotated mechanistic steps and error bars for biological replicates .
- Reproducibility : Document solvent grades, catalyst loadings, and instrument calibration details .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.